Tributyl(neodecanoyloxy)stannane

Description

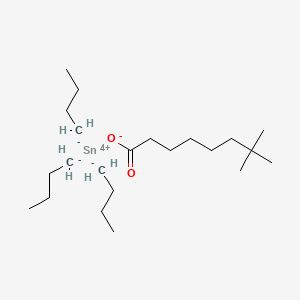

Tributyl(neodecanoyloxy)stannane (CAS: 28801-69-6) is an organotin compound with the molecular formula C22H46O2Sn and a molecular weight of 461.31 g/mol . Its structure comprises a central tin atom bonded to three butyl groups and a neodecanoyloxy (4,4-dimethyl octanoyloxy) group. This compound is non-chiral and lacks stereochemical complexity, as confirmed by its SMILES representation: CCCCSn(CCCC)OC(=O)CCCCCCC(C)C .

Primarily used in industrial applications, tributyl(neodecanoyloxy)stannane functions as a stabilizer in plastics and a catalyst in polymerization reactions. Its branched neodecanoyloxy group enhances thermal stability, making it suitable for high-temperature processes . However, it is classified as toxic, with an intravenous LD50 of 180 mg/kg in mice and moderate oral toxicity (LDLo: 1070 mg/kg) . Regulatory limits for occupational exposure are stringent, with OSHA and NIOSH recommending a threshold of 0.1 mg(Sn)/m³ .

Properties

CAS No. |

28801-69-6 |

|---|---|

Molecular Formula |

C22H46O2Sn |

Molecular Weight |

461.3 g/mol |

IUPAC Name |

butane;7,7-dimethyloctanoate;tin(4+) |

InChI |

InChI=1S/C10H20O2.3C4H9.Sn/c1-10(2,3)8-6-4-5-7-9(11)12;3*1-3-4-2;/h4-8H2,1-3H3,(H,11,12);3*1,3-4H2,2H3;/q;3*-1;+4/p-1 |

InChI Key |

VPGCPASKYRNEBB-UHFFFAOYSA-M |

SMILES |

CCC[CH2-].CCC[CH2-].CCC[CH2-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4] |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].CCC[CH2-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4] |

Other CAS No. |

28801-69-6 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Tributyl(neodecanoyloxy)stannane is characterized by its unique structure, which combines tributyl groups with a neodecanoyloxy moiety. This configuration contributes to its reactivity and functionality in various chemical processes. The compound is often used as a reagent or catalyst in organic synthesis due to its ability to facilitate reactions involving nucleophiles and electrophiles.

Scientific Research Applications

-

Catalysis in Organic Synthesis

- Tributyl(neodecanoyloxy)stannane serves as an effective catalyst in several organic reactions, including:

- Transesterification : It promotes the exchange of ester groups, which is crucial in biodiesel production.

- Polymerization : The compound can initiate polymerization processes, making it valuable in producing polymers with specific properties.

- Tributyl(neodecanoyloxy)stannane serves as an effective catalyst in several organic reactions, including:

-

Biocidal Applications

- Although there are regulatory restrictions on its use as a biocide due to environmental concerns, some studies have explored its potential effectiveness against certain microorganisms. Its biocidal properties make it a candidate for applications in coatings and preservatives.

-

Flame Retardants

- The compound has been investigated for use as a flame retardant in various materials, particularly plastics and textiles. Its inclusion can enhance fire resistance while maintaining material integrity.

-

Environmental Monitoring

- Tributyl(neodecanoyloxy)stannane has been utilized as a standard reference material in environmental studies to monitor organotin levels in marine environments. Its detection helps assess pollution levels and the effectiveness of regulatory measures.

Regulatory Considerations

The use of tributyl(neodecanoyloxy)stannane is subject to stringent regulations due to its classification as a hazardous substance. Notably:

- EU Regulations : Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, it is listed among substances that require careful management due to potential health and environmental risks .

- Prohibited Uses : Specific applications, such as those involving direct contact with food or consumer products, are prohibited .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Branched vs. Linear Chains: Tributyl(neodecanoyloxy)stannane’s branched acyloxy group improves steric hindrance and thermal resistance compared to linear analogs like tributyltin laurate .

- Unsaturation Effects : Tributyl(oleoyloxy)stannane’s unsaturated oleoyloxy group increases reactivity in cross-linking reactions but reduces oxidative stability .

- Toxicity Profile: Tributyl(neodecanoyloxy)stannane exhibits higher acute toxicity (IV LD50 = 180 mg/kg) than tributyltin nonanoate (oral LDLo = 1070 mg/kg) .

Preparation Methods

Esterification of Tributylstannyl Hydroxide with Neodecanoic Acid

Step 1: Synthesis of tributylstannyl hydroxide

Tributylstannyl hydroxide can be prepared by controlled hydrolysis of tributylstannyl chloride under mild aqueous conditions.Step 2: Esterification reaction

Tributylstannyl hydroxide is reacted with neodecanoic acid (2,2,4,4-tetramethylpentanoic acid) under dehydrating conditions to form tributyl(neodecanoyloxy)stannane.

Typical dehydrating agents include dicyclohexylcarbodiimide (DCC) or use of acid chlorides derived from neodecanoic acid.-

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Reaction time: Several hours to overnight

- Catalysts: Sometimes catalytic amounts of 4-dimethylaminopyridine (DMAP) are used to accelerate esterification.

Direct Reaction of Tributylstannyl Chloride with Neodecanoic Acid Derivatives

Step 1: Preparation of neodecanoyl chloride

Neodecanoic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.Step 2: Nucleophilic substitution

Tributylstannyl chloride is reacted with neodecanoyl chloride in the presence of a base (e.g., triethylamine) to afford tributyl(neodecanoyloxy)stannane.-

- Solvent: Anhydrous solvents like dichloromethane or toluene

- Temperature: 0 °C to room temperature

- Base: Triethylamine or pyridine to neutralize HCl formed

Research Findings and Data Summary

| Preparation Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification of tributylstannyl hydroxide with neodecanoic acid | Tributylstannyl hydroxide, neodecanoic acid, DCC, DMAP | 0 °C to RT, 12-24 h, CH2Cl2 | 70-85 | Mild conditions; avoids harsh reagents |

| Reaction of tributylstannyl chloride with neodecanoyl chloride | Tributylstannyl chloride, neodecanoyl chloride, Et3N | 0 °C to RT, 6-12 h, CH2Cl2 | 75-90 | Requires preparation of acid chloride; base scavenges HCl |

Analytical and Purification Considerations

Purification

Organotin esters like tributyl(neodecanoyloxy)stannane are typically purified by column chromatography using silica gel under inert atmosphere due to their sensitivity to moisture and air.-

- NMR Spectroscopy:

- $$^{1}H$$-NMR and $$^{13}C$$-NMR confirm the presence of tributyl groups and the neodecanoyloxy moiety.

- $$^{119}Sn$$-NMR provides information on the tin environment.

- Mass Spectrometry: Confirms molecular weight and purity.

- IR Spectroscopy: Ester carbonyl stretching around 1730 cm$$^{-1}$$ confirms ester formation.

- NMR Spectroscopy:

Q & A

Q. What are the recommended safety protocols for handling Tributyl(neodecanoyloxy)stannane in laboratory settings?

Tributyl(neodecanoyloxy)stannane is classified as acutely toxic (oral, dermal) and a respiratory irritant. Key safety measures include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors or aerosols .

- Emergency procedures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

- Storage: Store in airtight containers away from heat sources due to decomposition risks .

Q. What synthetic routes are available for Tributyl(neodecanoyloxy)stannane, and how can reaction efficiency be optimized?

While direct synthesis protocols are limited, analogous tributylstannane derivatives (e.g., iodomethyl or chloromethyl variants) provide methodological insights:

- Reagent selection : Use stoichiometric excess of neodecanoic acid derivatives to drive esterification with tributyltin hydroxide .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes unreacted precursors .

- Characterization : Confirm structure via / NMR (e.g., δ ~0.90–1.57 ppm for butyl groups) and HRMS (expected [M] at m/z 461.37) .

Q. How can researchers ensure compliance with regulatory restrictions when using Tributyl(neodecanoyloxy)stannane?

The compound is listed as a restricted biocide (0.0001% concentration limit) under international regulations. Compliance strategies include:

- Documentation : Maintain records of usage quantities and disposal methods per REACH and Rotterdam Convention guidelines .

- Alternatives : Evaluate less toxic organocatalysts (e.g., non-metallic acyl transfer agents) for comparable reactivity .

Advanced Research Questions

Q. How does the steric environment of Tributyl(neodecanoyloxy)stannane influence its reactivity in cross-coupling reactions?

The neodecanoyloxy group introduces significant steric hindrance, which:

- Reduces nucleophilicity : Slows transmetalation steps in Stille couplings, requiring elevated temperatures (>80°C) .

- Enhances selectivity : Favors reactions with less sterically hindered partners (e.g., aryl iodides over chlorides) .

- Thermal stability : Decomposition above 100°C necessitates inert atmospheres (N/Ar) to prevent Sn-C bond cleavage .

Q. What analytical techniques are most effective for characterizing Tributyl(neodecanoyloxy)stannane and detecting impurities?

Advanced methods include:

Q. How can researchers resolve discrepancies in toxicity data for Tributyl(neodecanoyloxy)stannane?

Discrepancies in oral LDLo (e.g., 1070 mg/kg in mice vs. higher values in other studies) arise from:

- Species variability : Rodent metabolic pathways differ from humans, affecting metabolite profiles .

- Formulation purity : Impurities like tributyltin chloride (more toxic) may skew results; rigorous HPLC purity checks (>99%) are critical .

Q. What strategies mitigate the thermal instability of Tributyl(neodecanoyloxy)stannane during experimental procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.